molecular formula C21H24ClFN2O3 B1679491 Ro 8-4304 Hydrochloride CAS No. 1312991-77-7

Ro 8-4304 Hydrochloride

Cat. No.: B1679491
CAS No.: 1312991-77-7
M. Wt: 406.9 g/mol
InChI Key: MQOXWHKUQOFFJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ro 8-4304 Hydrochloride primarily targets the NMDA (N-methyl-D-aspartate) receptors . It displays more than 100-fold selectivity for NR2B-containing receptors over NR2A-containing receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound acts as an antagonist to the NMDA receptors . It exhibits an activity-dependent mechanism of NMDA antagonism and is competitive with respect to spermine . This means that it binds to the receptor and blocks its activity, preventing the normal action and leading to a decrease in the effects produced by the receptor.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the NMDA receptors. These receptors are involved in a variety of neurological processes, including learning and memory. By blocking these receptors, this compound can affect these processes .

Result of Action

This compound inhibits NMDA receptor channels . This inhibition can lead to a decrease in the activity of the NMDA receptors, which can affect various neurological processes, including learning and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 8-4304 Hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The synthesis begins with the preparation of 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ro 8-4304 Hydrochloride primarily undergoes:

    Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the aromatic ring would yield halogenated derivatives of this compound .

Scientific Research Applications

Ro 8-4304 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ifenprodil: Another NR2B-selective NMDA receptor antagonist.

    Eliprodil: Similar in structure and function to Ro 8-4304 Hydrochloride.

    Traxoprodil: A potent and selective NR2B antagonist.

Uniqueness

This compound is unique due to its high selectivity for the NR2B subunit and its non-competitive, voltage-independent antagonistic properties. This makes it particularly useful in research settings where precise modulation of NMDA receptor activity is required .

Properties

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXWHKUQOFFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017637
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312991-77-7
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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